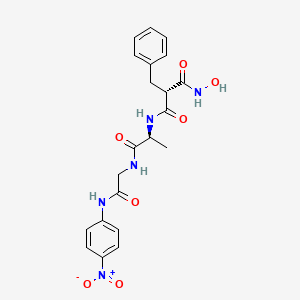

Honh-Benzylmalonyl-L-Alanylglycine-P-Nitroanilide

Beschreibung

Eigenschaften

Molekularformel |

C21H23N5O7 |

|---|---|

Molekulargewicht |

457.4 g/mol |

IUPAC-Name |

(2S)-2-benzyl-N-hydroxy-N'-[(2S)-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopropan-2-yl]propanediamide |

InChI |

InChI=1S/C21H23N5O7/c1-13(23-20(29)17(21(30)25-31)11-14-5-3-2-4-6-14)19(28)22-12-18(27)24-15-7-9-16(10-8-15)26(32)33/h2-10,13,17,31H,11-12H2,1H3,(H,22,28)(H,23,29)(H,24,27)(H,25,30)/t13-,17-/m0/s1 |

InChI-Schlüssel |

TZWQPWGUQCSKDW-GUYCJALGSA-N |

Isomerische SMILES |

C[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)C(=O)NO |

Kanonische SMILES |

CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)C(=O)NO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von HONH-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILID erfolgt typischerweise durch Kupplung von Benzylmalonyl-, Alanyl- und Glycinresten mit p-Nitroanilid. Die Reaktionsbedingungen erfordern häufig die Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS), um die Bildung von Peptidbindungen zu erleichtern .

Industrielle Produktionsmethoden: Standard-Peptidsynthesetechniken, einschließlich Festphasen-Peptidsynthese (SPPS), könnten für die großtechnische Produktion eingesetzt werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: HONH-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILID kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

Reduktion: Die Hydroxylamingruppe kann zu einer Nitrosogruppe oxidiert werden.

Substitution: Die Benzylgruppe kann durch andere aromatische oder aliphatische Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Natriumborhydrid oder andere Reduktionsmittel.

Substitution: Verschiedene Elektrophile und Nucleophile unter geeigneten Bedingungen.

Hauptprodukte:

Oxidation: Aminoderivate.

Reduktion: Nitrosoderivate.

Substitution: Substituierte Benzylderivate.

Wissenschaftliche Forschungsanwendungen

HONH-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILID hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung für die Untersuchung der Bildung und Spaltung von Peptidbindungen.

Biologie: Untersucht auf sein Potenzial als Substrat für proteolytische Enzyme.

Medizin: Erforscht auf sein Potenzial für therapeutische Anwendungen, insbesondere in der Enzyminhibition.

Industrie: Mögliche Verwendung bei der Entwicklung von Peptid-basierten Materialien und Medikamenten.

5. Wirkmechanismus

Der Wirkmechanismus von HONH-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILID beinhaltet seine Wechselwirkung mit spezifischen proteolytischen Enzymen wie Thermolysin. Die Verbindung wirkt als Substrat, bindet an das aktive Zentrum des Enzyms und wird hydrolysiert. Diese Wechselwirkung kann die Aktivität des Enzyms hemmen, was es zu einem möglichen Kandidaten für Enzyminhibitionsstudien macht .

Ähnliche Verbindungen:

- N-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILID

- BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILID

- N-HYDROXYBENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILID

Vergleich: HONH-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILID ist aufgrund des Vorhandenseins der Hydroxylamingruppe einzigartig, die spezifische chemische Reaktionen eingehen kann, die bei seinen Analoga nicht beobachtet werden. Dies macht es zu einer wertvollen Verbindung für die Untersuchung der Enzyminhibition und der Peptidbindungschemie .

Wirkmechanismus

The mechanism of action of HONH-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE involves its interaction with specific proteolytic enzymes, such as thermolysin. The compound acts as a substrate, binding to the active site of the enzyme and undergoing hydrolysis. This interaction can inhibit the enzyme’s activity, making it a potential candidate for enzyme inhibition studies .

Vergleich Mit ähnlichen Verbindungen

- N-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE

- BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE

- N-HYDROXYBENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE

Comparison: HONH-BENZYLMALONYL-L-ALANYLGLYCINE-P-NITROANILIDE is unique due to the presence of the hydroxylamine group, which can undergo specific chemical reactions not observed in its analogs. This makes it a valuable compound for studying enzyme inhibition and peptide bond chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.